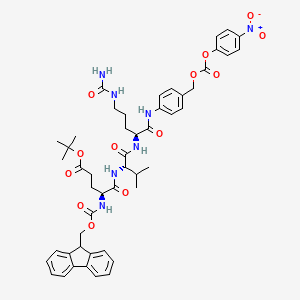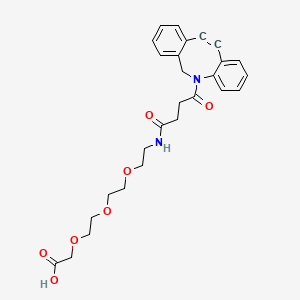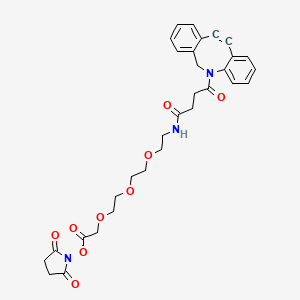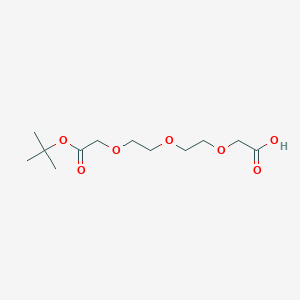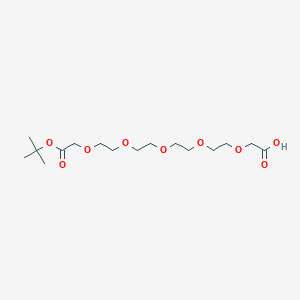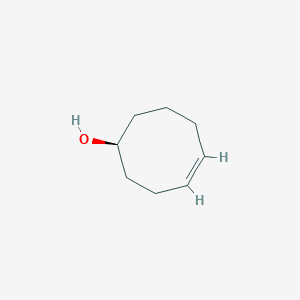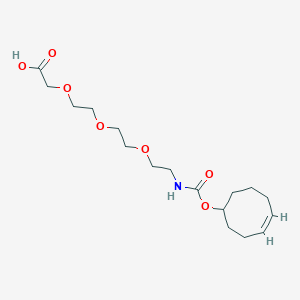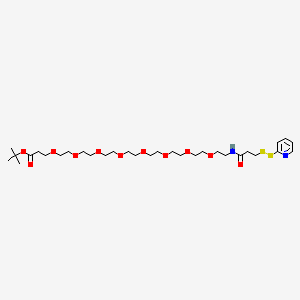
SPDP-PEG8-tBu ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPDP-PEG8-tBu ester is a chemical compound that combines the properties of succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and polyethylene glycol (PEG) with a tert-butyl ester group. This compound is primarily used as a crosslinker in biochemical applications, enabling the conjugation of proteins and other molecules via amine-to-amine or amine-to-sulfhydryl crosslinks. The presence of polyethylene glycol spacer arms enhances the solubility of the crosslinker and the linked molecules, making it a valuable tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SPDP-PEG8-tBu ester involves several steps, starting with the preparation of the SPDP moiety. This is typically achieved by reacting N-hydroxysuccinimide (NHS) with 3-(2-pyridyldithio)propionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting NHS ester is then reacted with polyethylene glycol (PEG) that has been functionalized with a tert-butyl ester group. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: SPDP-PEG8-tBu ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The disulfide bond in the SPDP moiety can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Carried out using DTT or TCEP in phosphate-buffered saline (PBS) at pH 7-8.
Substitution: Conducted in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8
Major Products:
Hydrolysis: Produces the corresponding carboxylic acid and tert-butanol.
Reduction: Yields free thiol groups and pyridine-2-thione.
Substitution: Forms stable amide bonds with primary amines
Scientific Research Applications
SPDP-PEG8-tBu ester has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker to study protein-protein interactions and to create protein conjugates.
Biology: Facilitates the labeling and immobilization of biomolecules for various assays and diagnostic applications.
Medicine: Employed in the development of targeted drug delivery systems and in the preparation of antibody-drug conjugates.
Industry: Utilized in the production of biocompatible materials and in the modification of surfaces to enhance their properties
Mechanism of Action
The mechanism of action of SPDP-PEG8-tBu ester involves the formation of covalent bonds between the NHS ester and primary amines on target molecules. This reaction results in the formation of stable amide bonds, effectively linking the molecules together. The disulfide bond in the SPDP moiety can be cleaved under reducing conditions, allowing for controlled release of the linked molecules. This property is particularly useful in applications where reversible conjugation is desired .
Comparison with Similar Compounds
SPDP-PEG8-tBu ester is unique due to its combination of SPDP and PEG with a tert-butyl ester group. Similar compounds include:
SPDP-PEG4: A shorter PEG spacer arm, resulting in different solubility and reactivity properties.
SPDP-PEG12: A longer PEG spacer arm, providing greater flexibility and solubility.
Sulfo-SMCC: Another crosslinker with a different reactive group, used for similar applications but with distinct reactivity and solubility characteristics
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N2O11S2/c1-31(2,3)44-30(35)7-11-36-13-15-38-17-19-40-21-23-42-25-26-43-24-22-41-20-18-39-16-14-37-12-10-32-28(34)8-27-45-46-29-6-4-5-9-33-29/h4-6,9H,7-8,10-27H2,1-3H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKOZVLGIVCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N2O11S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
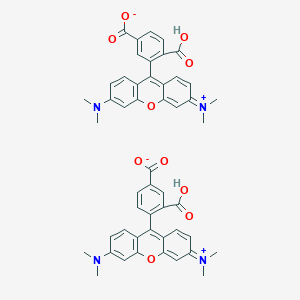
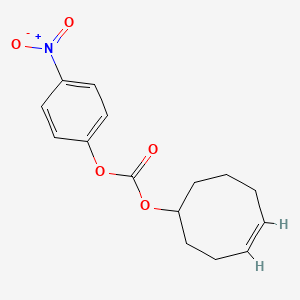
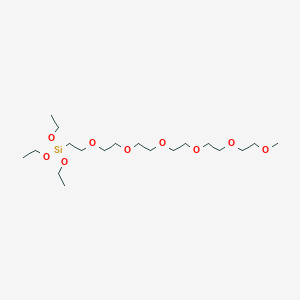
![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)
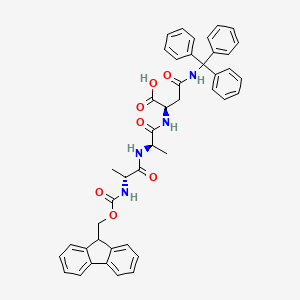
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
